4-Amino-6-(2,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 2,4,5-trimethoxyphenyl substituent.
Properties
IUPAC Name |
4-amino-2-(2,4,5-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-17-7-5-9(19-3)8(18-2)4-6(7)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPZNEFKJPKMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2NC(=S)NC(=N2)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-6-(2,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.35 g/mol. The compound features a triazine ring substituted with an amino group and a trimethoxyphenyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to optimize yield and confirm the structure. The thiol group in the compound is particularly reactive and can undergo oxidation to form disulfides or sulfonic acids, which may enhance its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In one study evaluating novel triazine-based chalcones and their derivatives, several compounds exhibited significant cytotoxicity with GI50 values ranging from 0.01 to 100 μM against a panel of 60 cancer cell lines .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Cell Line Tested | GI50 (μM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 0.05 | High |
| Compound B | MCF-7 | 0.10 | Moderate |
| Compound C | A549 | 50 | Low |
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have demonstrated that certain triazine derivatives have the ability to inhibit bacterial growth at concentrations as low as 25 µg/mL . The mechanism is believed to involve interference with bacterial protein synthesis or cell wall integrity.
The biological activity of this compound is thought to be mediated through its interaction with various biological macromolecules. Molecular docking studies have suggested that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance . The binding affinity to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism in many pathogens and cancer cells, has been particularly noted.
Case Studies
One significant case study involved the evaluation of a series of triazine derivatives for their antimalarial activity through docking studies against pDHFR. The study indicated that certain modifications on the triazine scaffold could lead to enhanced binding affinities compared to known antimalarial agents . This suggests that structural optimization could yield more potent therapeutic agents.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to disulfide | H₂O₂, air (ambient) | Disulfide dimer via S–S bond formation | |
| Oxidation to sulfonic acid | Strong oxidizers (e.g., KMnO₄, HNO₃) | Triazine-2-sulfonic acid derivative |
Key Findings :
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The thiol group’s oxidation is pH-dependent, with neutral to slightly basic conditions favoring disulfide formation.
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Sulfonic acid derivatives exhibit enhanced water solubility, making them suitable for biological assays.
Nucleophilic Substitution
The amino and thiol groups participate in nucleophilic reactions:
Mechanistic Insights :
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Alkylation occurs preferentially at the thiol group due to its higher nucleophilicity compared to the amino group.
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Acylation of the amino group requires anhydrous conditions to avoid hydrolysis .
Electrophilic Aromatic Substitution
The trimethoxyphenyl ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2,4,5-trimethoxyphenyl derivative | |
| Halogenation | Br₂ in CHCl₃ | 3-Bromo-2,4,5-trimethoxyphenyl derivative |
Regioselectivity :
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Electron-donating methoxy groups direct electrophiles to the para and ortho positions relative to existing substituents .
Cyclization and Heterocycle Formation
The triazine core facilitates cyclization reactions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reaction with CS₂ | KOH, EtOH, reflux | 1,3,4-Thiadiazole-triazine hybrid | |
| Condensation with aldehydes | Benzaldehyde, AcOH | Schiff base-functionalized triazine |
Applications :
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Thiadiazole-triazine hybrids show enhanced antimicrobial activity .
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Schiff base derivatives are precursors for metal coordination complexes .
Reduction Reactions
Controlled reduction of the triazine ring:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C in EtOAc | Partially reduced dihydrotriazine |
Challenges :
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Over-reduction can lead to ring opening, necessitating precise temperature control.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s bioactivity stems from:
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Thiol-protein binding : Covalent interaction with cysteine residues in enzymes.
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Intercalation : Planar trimethoxyphenyl group inserting into DNA base pairs .
Experimental Considerations
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Triazine-Thiol Derivatives
*Calculated based on molecular formula.
Key Observations :
- Steric Effects : The 2-methoxy substituent () introduces steric hindrance, which may reduce enzymatic degradation compared to planar aromatic systems like indole () .
Q & A
Q. What are the standard synthetic protocols for preparing 4-amino-6-(2,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A representative method involves refluxing a triazole precursor (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For thiol-functionalized triazines, InCl₃-catalyzed alkylation of thiol intermediates with halides in aqueous NaOH is effective, with recrystallization (methanol/water) ensuring purity .
Q. How can researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the triazine and aryl rings.
- FT-IR for identifying functional groups (e.g., S-H stretching at ~2500 cm⁻¹).
- X-ray crystallography to resolve stereochemical ambiguities, particularly for dihydrotriazine conformers.
- Elemental analysis to verify stoichiometry.
Q. What stability considerations are critical for handling this compound?
The thiol group is prone to oxidation; storage under inert atmospheres (N₂/Ar) and use of antioxidants (e.g., BHT) are recommended. Stability in acidic/basic media varies: reflux in ethanol with acetic acid is tolerated , but alkaline conditions (e.g., aqueous NaOH) may require controlled reaction times to prevent degradation .
Advanced Research Questions
Q. What catalytic mechanisms enhance the efficiency of its synthesis?
Lewis acid catalysts like InCl₃ accelerate alkylation of thiol intermediates by polarizing halide electrophiles, reducing activation energy. Kinetic studies (e.g., varying catalyst loading and temperature) can optimize yield and selectivity . For cyclocondensation, Brønsted acids (e.g., acetic acid) protonate carbonyl groups, facilitating nucleophilic attack by amine moieties .
Q. How can structure-activity relationships (SARs) guide pharmacological studies?
Systematic substitution of the 2,4,5-trimethoxyphenyl group (e.g., replacing methoxy with halides or alkyl chains) modulates electronic and steric properties. For example, analogs with electron-withdrawing groups on the aryl ring show enhanced bioactivity in preliminary assays . Computational docking (e.g., AutoDock) paired with in vitro screening validates target engagement (e.g., enzyme inhibition).
Q. What experimental design strategies optimize reaction conditions?
Employ Design of Experiments (DoE) to minimize trial runs:
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies include:
- HPLC-MS purity validation (>95%).
- Dose-response standardization across cell lines.
- Meta-analysis of published datasets to identify consensus mechanisms (e.g., ROS modulation vs. receptor antagonism) .
Q. What advanced separation techniques purify this compound from byproducts?
- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Membrane-based separations (e.g., nanofiltration) for scalable purification, leveraging differences in molecular weight and hydrophobicity .
Q. How can polymorphism impact its pharmacological performance?
Polymorphs alter solubility and bioavailability. Screen crystallization solvents (e.g., DMSO vs. ethanol) and analyze forms via powder XRD and DSC . Stability studies under accelerated conditions (40°C/75% RH) assess dominant polymorph retention.
Q. What computational tools predict its reactivity in novel reactions?
- DFT calculations (Gaussian, ORCA) model transition states for nucleophilic attacks or redox processes.
- Molecular dynamics simulations (AMBER) explore solvent effects on reaction pathways.
Methodological Notes
- Synthesis Troubleshooting : Low yields may stem from moisture-sensitive intermediates; ensure anhydrous conditions via molecular sieves or Schlenk techniques .
- Analytical Validation : Cross-validate LC-MS results with orthogonal methods (e.g., ¹H NMR integration) to confirm batch consistency.
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
